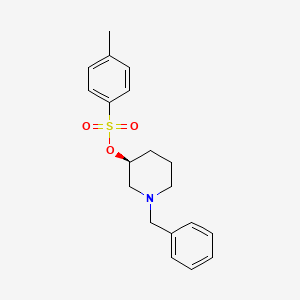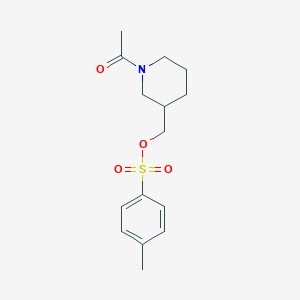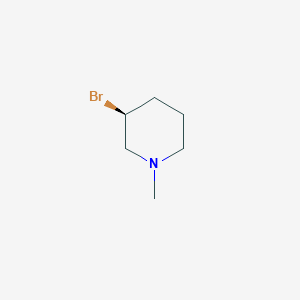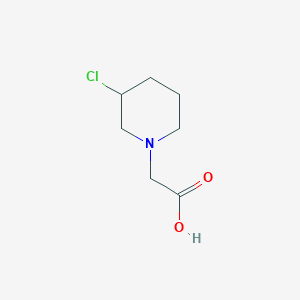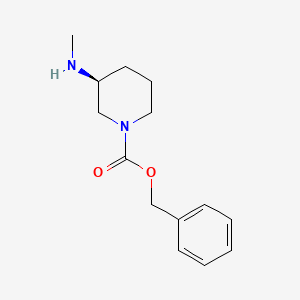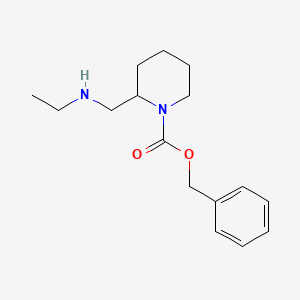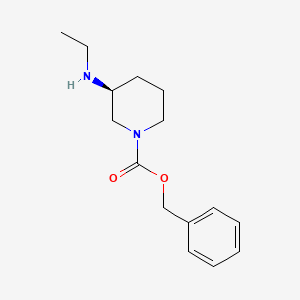
(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate is a chiral compound belonging to the piperidine class of chemicals. Piperidines are known for their wide range of biological activities and are commonly found in many naturally occurring alkaloids, synthetic pharmaceuticals, and biologically active compounds
Preparation Methods
The synthesis of (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the multicomponent reaction of β-ketoesters, aromatic aldehydes, and aromatic amines. This reaction is typically catalyzed by TMSI in methanol at room temperature, yielding the desired substituted piperidines in moderate to good yields . Industrial production methods often involve the use of tert-butyl (S)-3-(ethylamino)piperidine-1-carboxylate as a starting material, which is then further modified to obtain the final product .
Chemical Reactions Analysis
(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive activities . In medicine, it is explored for its potential therapeutic applications in the treatment of cancer, schizophrenia, Parkinson’s disease, influenza, viral infections including AIDS, obesity, and diabetes . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(ethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
(S)-benzyl 3-(ethylamino)piperidine-1-carboxylate can be compared with other similar compounds such as tert-butyl (S)-3-(ethylamino)piperidine-1-carboxylate and (S)-ethyl piperidine-3-carboxylate . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyl group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
benzyl (3S)-3-(ethylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-16-14-9-6-10-17(11-14)15(18)19-12-13-7-4-3-5-8-13/h3-5,7-8,14,16H,2,6,9-12H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHWJUIFKOMNQG-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


